molecular formula C12H9ClFNO B1329097 4-(3-Chloro-4-fluorophenoxy)aniline CAS No. 383126-92-9

4-(3-Chloro-4-fluorophenoxy)aniline

Cat. No.: B1329097
CAS No.: 383126-92-9
M. Wt: 237.66 g/mol
InChI Key: VMXCUIQPQNJTMJ-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9ClFNO. It is characterized by the presence of a chloro and fluoro substituent on the phenoxy group attached to an aniline moiety. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(3-Chloro-4-fluorophenoxy)aniline typically involves the reaction of 3-chloro-4-fluoronitrobenzene with aniline under specific conditions. One common method includes the hydrogenation of 3-chloro-4-fluoronitrobenzene in the presence of a platinum catalyst (1% Pt/C) at temperatures ranging from 50 to 100 degrees Celsius and hydrogen pressures of 0.1 to 5 MPa . The reaction is carried out until the nitro group is fully reduced to an amine group, resulting in the formation of this compound.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of a platinum catalyst and controlled reaction conditions allows for efficient conversion of the starting materials to the desired product. The final product is typically purified through distillation or recrystallization to achieve a purity of over 99.5% .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-(3-Chloro-4-fluorophenoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenoxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity, which can lead to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-4-fluorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required .

Properties

IUPAC Name

4-(3-chloro-4-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-11-7-10(5-6-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXCUIQPQNJTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4-fluorophenyl 4-nitrophenyl ether (Intermediate 7, 2.48 g) in THF/water (40 mL/10 mL) was added Fe power (11.2 g, 200 mmol) and ammonium chloride (10.7 g, 200 mmol and the mixture was heated at reflux for 4 hours. After filtration, the solvent was concentrated to give a residue and poured into 50 mL of water. The mixture was extracted with ethyl acetate (3 times 50 mL) and the combined organic phases were washed and dried over magnesium sulphate. Removal of the solvent afforded the title compound (2.15 g) which was directly used in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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